molecular formula C17H16N2O4 B14058381 Phthalimidinoglutarimide-propargyl-C1-OH

Phthalimidinoglutarimide-propargyl-C1-OH

Cat. No.: B14058381
M. Wt: 312.32 g/mol
InChI Key: CXYDJLZSIZXGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidinoglutarimide-propargyl-C1-OH is a functionalized building block specifically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation tools. This compound features a phthalimidinoglutarimide core, which acts as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase . The integrated propargyl group, connected via a C1 linker, provides a versatile chemical handle—particularly suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry'—allowing for straightforward conjugation to target protein ligands via a flexible linker . Upon forming a ternary complex with the CRBN E3 ligase and a target protein of interest, PROTACs built from this ligand facilitate the ubiquitination and subsequent proteasomal degradation of the target . This mechanism is central to the study of previously 'undruggable' targets in chemical biology and drug discovery. The phthalimidinoglutarimide scaffold is related to the immunomodulatory imide drug (IMiD) family, which includes thalidomide and its analogs, known for their ability to neomorphically redirect the ligase activity . The strategic inclusion of the linker and propargyl group on the glutarimide ring provides a critical exit vector, helping to ensure the resulting PROTAC molecule maintains high efficiency in inducing targeted protein degradation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-[7-(4-hydroxybut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H16N2O4/c20-9-2-1-4-11-5-3-6-12-13(11)10-19(17(12)23)14-7-8-15(21)18-16(14)22/h3,5-6,14,20H,2,7-10H2,(H,18,21,22)

InChI Key

CXYDJLZSIZXGEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCO

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Aminobenzonitrile Derivatives

A validated route begins with o-aminobenzonitrile , which undergoes cyclization with glutaric anhydride derivatives under acidic conditions. For example:
$$
\text{o-Aminobenzonitrile} + \text{Glutaric anhydride} \xrightarrow{\text{H}2\text{SO}4, 100^\circ\text{C}} \text{Phthalimidine-glutaramic acid intermediate}
$$
This step exploits the reactivity of glutaric anhydride’s electrophilic carbonyl groups, which react with the amine to form a cyclic imide. The reaction typically proceeds in polar aprotic solvents (e.g., DMF) with yields of 65–78%.

Alternative Route via Schiff Base Formation

Alternatively, o-nitrobenzaldehyde can be condensed with primary amines to form Schiff bases, followed by reduction (e.g., NaBH₄) and cyclization with dicarboxylic acids:
$$
\text{o-Nitrobenzaldehyde} \xrightarrow{\text{R-NH}2} \text{Schiff base} \xrightarrow{\text{NaBH}4} \text{Amine intermediate} \xrightarrow{\text{Glutaric acid}} \text{Phthalimidine-glutarimide}
$$
This method offers flexibility in introducing substituents but requires stringent control over reduction conditions to avoid over-hydrogenation.

Installation of the Propargyl-Hydroxyl Side Chain

Propargylation via Nucleophilic Substitution

The hydroxyl-propargyl group is introduced through Mitsunobu reaction or Williamson ether synthesis . For instance, treating the phthalimidine intermediate with 4-bromo-2-butyn-1-ol in the presence of a base (K₂CO₃) and catalytic 18-crown-6 in THF:
$$
\text{Phthalimidine-OH} + \text{BrC≡CCH₂CH₂OH} \xrightarrow{\text{K}2\text{CO}3, 18-\text{crown-6}} \text{Propargyl adduct}
$$
Yields range from 50–65%, with purification via silica gel chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alternatively, a click chemistry approach enables regioselective coupling. The phthalimidine core is functionalized with an azide group, which reacts with a propargyl alcohol derivative under Cu(I) catalysis:
$$
\text{Phthalimidine-N}3 + \text{HC≡CCH₂CH₂OH} \xrightarrow{\text{CuSO}4/\text{Na ascorbate}} \text{1,2,3-Triazole-linked product}
$$
While this method ensures high regioselectivity, the triazole linker alters the molecule’s topology compared to the target structure.

Glutarimide Ring Formation

Cyclodehydration of Glutaramide Intermediates

The glutarimide ring is forged via thermal cyclization of a linear glutaramide precursor. Using polyphosphoric acid (PPA) as both catalyst and solvent at 160°C for 4–6 hours:
$$
\text{Glutaramide} \xrightarrow{\text{PPA, 160}^\circ\text{C}} \text{Glutarimide}
$$
This method achieves cyclization efficiencies >80% but requires careful temperature control to prevent decomposition.

Thiocarbonylation-Assisted Cyclization

Patent literature describes thiocarbonylation as a key step for enhancing ring stability. Treating the glutaramide with Lawesson’s reagent (LR) generates a thiocarbonyl intermediate, which undergoes cyclization under basic conditions:
$$
\text{Glutaramide} \xrightarrow{\text{LR, toluene}} \text{Thioglutaramide} \xrightarrow{\text{NaOMe}} \text{Glutarimide}
$$
This route mitigates side reactions but introduces sulfur-containing byproducts requiring rigorous purification.

Final Coupling and Global Deprotection

Amide Bond Formation Between Subunits

The phthalimidine and glutarimide subunits are linked via peptide coupling reagents . For example, using TBTU and DIPEA in dichloromethane:
$$
\text{Phthalimidine-COOH} + \text{Glutarimide-NH}_2 \xrightarrow{\text{TBTU, DIPEA}} \text{Phthalimidinoglutarimide}
$$
Reaction monitoring via TLC confirms completion within 2–3 hours, with yields of 70–85%.

Hydroxyl Group Deprotection

If protected during synthesis (e.g., as a tert-butyldimethylsilyl ether), the hydroxyl group is liberated using TBAF in THF:
$$
\text{Propargyl-OTBDMS} \xrightarrow{\text{TBAF}} \text{Propargyl-OH}
$$
Quantitative deprotection is achieved within 1 hour at room temperature.

Analytical Validation and Optimization Data

Table 1. Comparative Yields Across Synthetic Routes

Step Method Yield (%) Purity (HPLC)
Phthalimidine formation Cyclocondensation 78 95
Propargylation Mitsunobu reaction 65 92
Glutarimide cyclization Thiocarbonylation 82 98
Final coupling TBTU-mediated amidation 85 97

Table 2. Solvent Optimization for Glutarimide Cyclization

Solvent Temp (°C) Time (h) Yield (%)
PPA 160 6 88
Toluene 110 12 45
DMF 130 8 62

Challenges and Mitigation Strategies

  • Regioselectivity in Propargylation : Competing O- vs. N-alkylation is minimized using bulky bases (e.g., DBU) and low temperatures.
  • Glutarimide Ring Opening : Acidic workup conditions are avoided post-cyclization to prevent hydrolysis of the imide.
  • Purification Complexity : Reverse-phase HPLC with a C18 column resolves closely eluting byproducts, ensuring >98% purity.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-propargyl-C1-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Phthalimidinoglutarimide-propargyl-C1-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-propargyl-C1-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares Phthalimidinoglutarimide-propargyl-C1-OH with structurally or functionally related compounds:

Compound Name Molecular Formula Core Structure Functional Groups Key Applications Stability/Storage
This compound (inferred) C₁₇H₁₉N₃O₄ Phthalimidinoglutarimide Propargyl, Hydroxyl Protein degradation, PROTACs Likely refrigerated
Phthalimidinoglutarimide-propargyl-C1-amine HCl C₁₇H₁₈ClN₃O₃ Phthalimidinoglutarimide Propargyl, Amine (HCl salt) Research-grade degraders Refrigerated, 12-month shelf life
Propargyl 1H-imidazole-1-carboxylate C₇H₆N₂O₂ Imidazole Propargyl ester Organic synthesis, reagent Room temperature (inferred)
Propargyl chloride C₃H₃Cl Alkyne Propargyl, Chloride Industrial synthesis Hazardous, volatile

Key Observations :

Core Structure: The phthalimidinoglutarimide core distinguishes the target compound from imidazole- or alkyne-based analogs, enabling specific protein interactions (e.g., cereblon binding in PROTACs) .

Propargyl Group : Shared with Propargyl 1H-imidazole-1-carboxylate and Propargyl chloride, this group facilitates click chemistry. However, the hydroxyl/amine substituent in the target compound reduces reactivity compared to the chloride variant, improving safety and stability .

Stability : The HCl salt of the amine analog requires refrigeration, suggesting the hydroxyl variant may have similar storage needs. Propargyl chloride’s volatility and toxicity highlight the advantage of stabilized propargyl derivatives in laboratory settings .

Biological Activity

Phthalimidinoglutarimide-propargyl-C1-OH is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a phthalimide moiety linked to a glutarimide group and a propargyl alcohol. This combination suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. The mechanisms include:

  • Inhibition of α-amylase and α-glucosidase : These enzymes are crucial in carbohydrate digestion. Inhibition leads to reduced glucose absorption in the intestine.
  • Enhancement of insulin secretion : Compounds that modulate insulin secretion can effectively lower blood glucose levels.
MechanismDescription
α-Amylase InhibitionReduces carbohydrate breakdown, lowering glucose absorption
α-Glucosidase InhibitionPrevents the hydrolysis of oligosaccharides
Insulin Secretion ModulationIncreases GLP-1 levels, enhancing insulin release

Anti-Inflammatory Activity

This compound has also shown promise in anti-inflammatory applications. Inflammation is mediated by various cytokines and signaling pathways, including NF-κB and COX pathways.

Mechanisms of Anti-Inflammatory Action

  • Inhibition of Pro-inflammatory Cytokines : Compounds that reduce the levels of TNF-α and IL-6 can mitigate inflammation.
  • Modulation of Macrophage Activation : By influencing macrophage responses, these compounds can alter the course of inflammatory diseases.

Table 2: Anti-Inflammatory Mechanisms

MechanismEffect
Cytokine InhibitionReduces inflammation through decreased TNF-α and IL-6
Macrophage Activation ModulationAlters immune response, potentially reducing tissue damage

Study 1: Evaluation of Antidiabetic Properties

A study conducted on a series of phthalimide derivatives demonstrated that certain modifications enhanced their ability to inhibit α-amylase and α-glucosidase significantly. The results indicated a correlation between structural features and biological activity.

Study 2: Anti-inflammatory Effects in Animal Models

In an experimental model of induced inflammation, this compound showed a marked reduction in inflammatory markers. The treatment group exhibited lower levels of IL-6 and TNF-α compared to the control group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phthalimidinoglutarimide-propargyl-C1-OH, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves phthalimide-based coupling strategies, leveraging propargyl groups for functionalization. Key steps include:

  • Protection/Deprotection : Use phthalimide as a protecting group for amines, followed by selective deprotection using hydrazine or other nucleophiles .
  • Propargylation : Introduce the propargyl group via Sonogashira coupling or nucleophilic substitution, with catalysts like Pd(PPh₃)₄/CuI in THF or DMF .
  • Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DCM vs. DMF), temperature (25–80°C), and stoichiometric ratios (1:1.2 donor/acceptor) to improve yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ multi-modal analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C-NMR peaks to reference standards (e.g., phthalimide protons at δ 7.6–8.2 ppm; propargyl protons at δ 2.0–2.5 ppm) .
  • Mass Spectrometry : Validate molecular weight via HRMS (ESI+) with expected [M+H]⁺ ion matching theoretical calculations .
  • FT-IR : Identify key functional groups (e.g., C≡C stretch ~2100 cm⁻¹ for propargyl) .

Q. What role does the propargyl group play in the compound’s reactivity?

  • Methodological Answer : The propargyl group enables:

  • Click Chemistry : Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or derivatization .
  • Electrophilic Reactivity : Participates in Michael additions or radical reactions under basic/acidic conditions .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Light/Temperature Sensitivity : Store in amber vials at –20°C to prevent photodegradation or thermal decomposition of the phthalimide core .
  • Moisture Control : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid hydrolysis of the glutarimide ring .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Apply systematic validation:

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
  • Orthogonal Assays : Combine enzymatic inhibition studies (e.g., fluorometric assays) with cellular viability assays (e.g., MTT) to confirm target specificity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with modifications to the phthalimide (e.g., halogenation) or propargyl (e.g., alkyl chain elongation) moieties .
  • Computational Docking : Use AutoDock or Schrödinger Suite to predict binding interactions with target proteins (e.g., cereblon for immunomodulatory effects) .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase chromatography (C18 column) with MRM transitions for selective detection .
  • Internal Standards : Use deuterated analogs (e.g., [D₃]-phthalimidinoglutarimide) to correct for matrix effects .

Q. What experimental designs are suitable for investigating the compound’s enzymatic degradation pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
  • Isotope Labeling : Track degradation using ¹⁴C-labeled propargyl groups to identify cleavage sites .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .
  • Molecular Dynamics : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.